molecular formula C12H17ClN2 B1262769 Etryptamine hydrochloride CAS No. 3460-71-7

Etryptamine hydrochloride

Cat. No. B1262769
CAS RN: 3460-71-7
M. Wt: 224.73 g/mol
InChI Key: MKCOVEABRYHUEN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tryptamine derivatives, such as Etryptamine, involves targeting the nitrogen of the alkyl amine side chain in tryptamine with substituted phenacyl, benzyl, and benzoyl halides via alkylation and acylation .


Molecular Structure Analysis

Etryptamine hydrochloride has a molecular formula of C12H16N2 and a molecular weight of 188.27 .


Chemical Reactions Analysis

Tryptamines, including Etryptamine, are known to be a broad class of classical or serotonergic hallucinogens . They are capable of producing profound changes in sensory perception, mood, and thought in humans and act primarily as agonists of the 5-HT2A receptor .

Mechanism of Action

The mechanism of action responsible for Etryptamine’s antidepressant activity was believed to lie in its ability to inhibit monoamine oxidase . Its stimulant activity on the central nervous system appeared to result from its structural similarity to indole-based psychedelics . Etryptamine has been shown to release serotonin pre-synaptically, as well as lesser amounts of norepinephrine and dopamine .

Safety and Hazards

Etryptamine is considered hazardous and can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wash thoroughly after handling .

Future Directions

Our understanding of tryptamines, including Etryptamine, is poor due to the lack of data globally . Future research directions include brain mapping of enzymes responsible for the biosynthesis of DMT, further studies to elaborate its presence and role in the pineal gland, a reconsideration of binding site data, and new administration .

properties

IUPAC Name

1-(1H-indol-3-yl)butan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.ClH/c1-2-10(13)7-9-8-14-12-6-4-3-5-11(9)12;/h3-6,8,10,14H,2,7,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCOVEABRYHUEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CNC2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Etryptamine hydrochloride

CAS RN

3460-71-7
Record name Etryptamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003460717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETRYPTAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H52WH7M1B6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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